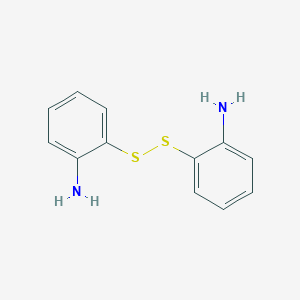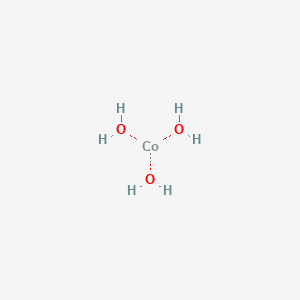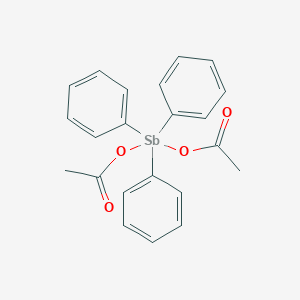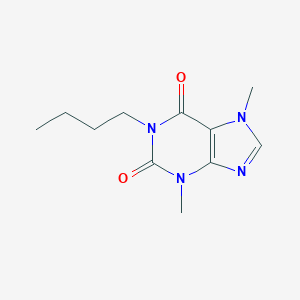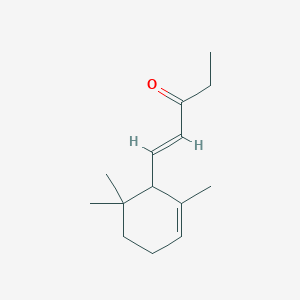
Dipivaloylmethane
Overview
Description
Dipivaloylmethane, a derivative of dipyrrolylmethane, has been studied for its molecular structure and chemical properties. It is a compound of interest in various fields of chemistry due to its unique characteristics.
Synthesis Analysis
The synthesis of Dipivaloylmethane derivatives has been explored in several studies. For instance, dipyrrolylmethane-based ditopic tecton has been synthesized from dipyrrolylmethanes, yielding yields of 28-45% (Guchhait et al., 2015). This process involves the treatment of these compounds with various metal centers, demonstrating the versatility of Dipivaloylmethane in forming coordination polymers and complex structures.
Molecular Structure Analysis
The molecular structure of Dipivaloylmethane has been a subject of investigation, revealing insights into its intramolecular hydrogen bonding. X-ray electron diffraction studies have shown that the molecule adopts C2v and Cs geometrical models, which are significant for understanding its chemical behavior (Giricheva et al., 2000).
Chemical Reactions and Properties
Dipivaloylmethane's reactions and properties are highlighted by its interaction with various metals. For example, its metal chelates have been characterized by sublimation techniques, showcasing its potential in forming volatile complexes (Berg & Herrera, 1972). Additionally, its reaction with oxalyl chloride has been explored, leading to the formation of furanone derivatives, further indicating its reactive nature (Kollenz et al., 1991).
Physical Properties Analysis
The physical properties of Dipivaloylmethane and its derivatives are influenced by their molecular structure. Studies on tautomeric and conformational properties have shown the existence of different enol conformers, which affect its physical state and behavior (Belova et al., 2017).
Chemical Properties Analysis
Dipivaloylmethane's chemical properties are characterized by its ability to form various complexes and its interaction with different chemical species. Its ability to form macrobicyclic azacryptands, which have specific anion binding properties, is one example of its unique chemical behavior (Guchhait & Mani, 2011).
Scientific Research Applications
Molecular Structure Analysis : Investigation of the molecular structure of dipivaloylmethane, particularly focusing on intramolecular hydrogen bonds (Giricheva et al., 2000).
Metal Chelates : Preparation and characterization of metal chelates of dipivaloylmethane for potential use in fractional sublimation (Berg & Herrera, 1972).
Thin Film Preparation : Utilization in metalorganic chemical vapor deposition (MOCVD) methods for preparing Pb(ZrTi)O3 thin films (Tomonari et al., 1992).
Complex Formation with Rare Earth Elements : Synthesis and study of complexes with some rare earth elements, demonstrating their monomeric and thermostable nature (Triệu Thị Nguyệt & Nguyễn Thị Hiền Lan, 2014).
Reaction Studies : Investigation of the reactions of dipivaloylmethane with other compounds like oxalyl chloride (Kollenz et al., 1991).
Organic Metal Complex Studies : Exploring the structure of dipivaloylmethane-mercuric-acetate and its implications for organic metal complexes (Allmann & Musso, 1973).
Thermochromatographic Behavior : Analyzing the gas-phase reaction characteristics of dipivaloylmethane with fission products for potential applications in rapid chemical separation (Ono et al., 2003).
Synthesis of Hindered β-Diketones : Demonstrating the synthesis of bulky β-diketones, with dipivaloylmethane being a key component, for potential applications in steric catalysis (Crossman et al., 2019).
Luminescence Intensification in Metal Complexes : Studying the luminescence properties of terbium(III) ion complexes with dipivaloylmethane, which is significant for display and lighting devices (Singh et al., 2020).
Regioselective Alkylation in Catalysis : Use as a catalyst in the selective monoalkylation of diols and carbohydrates, highlighting its potential in green chemistry applications (Ren et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound is a β-diketone , and it is known to form stable complexes with lanthanide ions
Mode of Action
Dipivaloylmethane acts as a bidentate ligand, meaning it can bind to a target (such as a metal ion) at two points . This interaction is facilitated by the compound’s keto-enol tautomerism, where the enolate form is prone to complex the element by using both oxygen atoms . The exact changes resulting from this interaction depend on the specific target and the biological context.
Biochemical Pathways
Given its ability to form complexes with lanthanide ions , it may influence pathways that involve these ions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dipivaloylmethane is currently limited. The compound is a stable, anhydrous reagent , suggesting it may have good stability in biological systems.
Result of Action
Its ability to form stable complexes with lanthanide ions suggests it may influence processes that involve these ions
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dipivaloylmethane. Factors such as pH could potentially affect the compound’s keto-enol tautomerism , which is crucial for its ability to form complexes with lanthanide ions . .
properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJNWYBUCUFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049396 | |
| Record name | Dipivaloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione | |
CAS RN |
1118-71-4 | |
| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipivaloylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipivaloylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Heptanedione, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipivaloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPIVALOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dipivaloylmethane?
A1: The molecular formula of dipivaloylmethane is C11H20O2, and its molecular weight is 184.28 g/mol. []
Q2: What are the key spectroscopic features of dipivaloylmethane?
A2: Dipivaloylmethane can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. [, ] The IR spectrum helps identify the presence of characteristic functional groups like the carbonyl group (C=O). NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides detailed information about the structure and environment of individual atoms in the molecule.
Q3: Why is dipivaloylmethane often used as a ligand in metal complexes?
A3: Dipivaloylmethane acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [, , , ] In the case of dipivaloylmethane, the two oxygen atoms of the carbonyl groups act as donor atoms, forming a chelate complex with the metal ion.
Q4: How does the structure of dipivaloylmethane influence its binding to metals compared to other β-diketones?
A4: The bulky tert-butyl groups in dipivaloylmethane introduce significant steric hindrance. [, , , ] This steric effect influences the stability and reactivity of its metal complexes. For instance, compared to acetylacetone complexes, dipivaloylmethane complexes exhibit higher volatility, making them suitable for gas-phase processes like chemical vapor deposition. [, ]
Q5: How is dipivaloylmethane employed in material science?
A5: Dipivaloylmethane, specifically its metal complexes, plays a crucial role in thin film fabrication through techniques like metal-organic chemical vapor deposition (MOCVD). [, , , , ] For example, it serves as a precursor for depositing materials like lead zirconate titanate (PZT) and strontium titanate (SrTiO3), which are widely used in electronics and optics. [, , ]
Q6: Can dipivaloylmethane be used as a reagent in organic synthesis?
A7: Yes, dipivaloylmethane can act as both a reagent and a substrate in various organic reactions. [] It can undergo C-additions and O-additions, serve as a precursor for heterocycles, and participate in reactions like Michael addition. [, ] For example, dipivaloylmethane was successfully used in the first Michael addition to β-nitrostyrene, highlighting its synthetic utility. []
Q7: How does dipivaloylmethane contribute to the development of single-molecule magnets (SMMs)?
A8: Dipivaloylmethane acts as a common ancillary ligand in the synthesis of SMMs, particularly tetrairon(III) complexes. [, , , , ] The steric bulk of dipivaloylmethane influences the structure and consequently, the magnetic properties of the resulting SMMs. For instance, modifying the dipivaloylmethane ligand with fluorine atoms in [Fe4(L)2(dpm)6] led to enhanced volatility without affecting the magnetic properties, highlighting the potential for vapor-phase processing of SMMs. []
Q8: Have computational methods been applied to study dipivaloylmethane and its complexes?
A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been utilized to investigate the electronic structures and properties of dipivaloylmethane complexes. [, , ] These calculations provide insights into molecular orbitals, energy levels, and electronic transitions, which are valuable for understanding their photophysical and electrochemical behavior.
Q9: What analytical methods are typically used to characterize dipivaloylmethane and its derivatives?
A10: Apart from spectroscopic techniques like IR and NMR, several other analytical methods are employed to study dipivaloylmethane. [, , , , ] These include:
- Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of ions, useful for determining molecular weight and identifying fragments. [, , , ]
- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state dipivaloylmethane complexes, revealing their three-dimensional arrangement. [, , , , ]
- Chromatographic Techniques: Methods like supercritical fluid chromatography (SFC) can separate and analyze dipivaloylmethane and its metal complexes. []
Q10: Are there any environmental concerns associated with dipivaloylmethane?
A11: While specific information on the environmental impact of dipivaloylmethane is limited in the provided research, it's crucial to consider responsible practices for its handling, use, and disposal. [] This includes minimizing waste, exploring recycling options, and adhering to safety regulations to mitigate any potential negative effects on the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






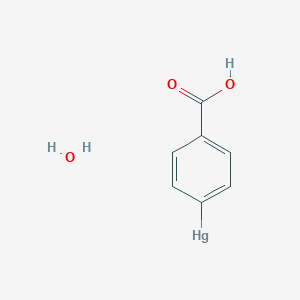

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)

